molecular formula C7H7N3O B1321104 2,1,3-Benzoxadiazole-5-methanamine CAS No. 321330-19-2

2,1,3-Benzoxadiazole-5-methanamine

Cat. No. B1321104
M. Wt: 149.15 g/mol
InChI Key: SJBQXDAJQLKGKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole-5-methanamine involves specific chemical reactions. One common method is the reaction of 2,1,3-benzoxadiazole 1-oxide with suitable reagents. For example, the Beirut reaction with ethyl 2,4-dioxo-4-phenylbutyrate in ethanol or acetonitrile can yield related compounds .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzoxadiazole-5-methanamine includes the benzoxadiazole ring and the methanamine group. The arrangement of atoms and bonds determines its electronic and optical properties. Further analysis using computational methods can provide insights into its electronic structure and reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups and electronic properties. It can participate in various reactions, such as nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior .


Physical And Chemical Properties Analysis

  • Thermal Stability : High maximum degradation rate at around 300°C .

Scientific Research Applications

Organic Light-Emitting Diodes

  • Summary of the Application: BT and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
  • Methods of Application: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
  • Results or Outcomes: The use of BT and its derivatives in organic light-emitting diodes has shown promising results, improving the electronic properties of these devices .

Organic Solar Cells

  • Summary of the Application: BT and its derivatives are used in the molecular construction of organic solar cells .
  • Methods of Application: The strong electron-withdrawing ability of BT and its derivatives allows for the improvement of the electronic properties of organic solar cells .
  • Results or Outcomes: The incorporation of BT and its derivatives in organic solar cells has led to improved electronic properties, enhancing the efficiency of these devices .

Organic Field-Effect Transistors

  • Summary of the Application: BT and its derivatives are used in the molecular construction of organic field-effect transistors .
  • Methods of Application: The use of BT and its derivatives in the construction of molecules can enhance the electronic properties of organic field-effect transistors .
  • Results or Outcomes: The use of BT and its derivatives in organic field-effect transistors has resulted in improved electronic properties, leading to more efficient devices .

Optoelectronic Properties

  • Summary of the Application: 2,1,3-Benzoxadiazole-based small organic molecules have been studied for their opto-electrical properties .
  • Methods of Application: The study involved the development of solution-processed small molecules for organic optoelectronics .
  • Results or Outcomes: The small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region .

Fluorescent Dyes

  • Summary of the Application: 2,1,3-Benzoxadiazole (BD) derivatives have been widely applied in many chemical and biological applications due to their excellent photophysical properties .
  • Methods of Application: The study involved the synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds .
  • Results or Outcomes: The dyes display excellent photophysical properties, including emission in the red-to-NIR region, large Stokes shifts, good stability/photostability, and cell permeability .

Cytotoxicity Against Tumor Cells

  • Summary of the Application: 2,1,3-Benzoxadiazole-based compounds have shown cytotoxicity against certain tumor cell lines .
  • Methods of Application: The study involved testing the complexes against MDA-MB-231, MCF-7 (breast) and A549 (lung) tumor cell lines .
  • Results or Outcomes: The complexes were cytotoxic against the tested tumor cell lines, with IC50 values in the range of 1 to 17 µM .

Optoelectronic Properties

  • Summary of the Application: 2,1,3-Benzoxadiazole-based small organic molecules have been studied for their opto-electrical properties .
  • Methods of Application: The study involved the development of solution-processed small molecules for organic optoelectronics .
  • Results or Outcomes: These small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region .

Fluorescent Dyes

  • Summary of the Application: 2,1,3-Benzoxadiazole (BD) derivatives have been widely applied in many chemical and biological applications due to their excellent photophysical properties .
  • Methods of Application: The study involved the synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds .
  • Results or Outcomes: The dyes display excellent photophysical properties, including emission in the red-to-NIR region, large Stokes shifts, good stability/photostability, and cell permeability .

Cytotoxicity Against Tumor Cells

  • Summary of the Application: 2,1,3-Benzoxadiazole-based compounds have shown cytotoxicity against certain tumor cell lines .
  • Methods of Application: The study involved testing the complexes against MDA-MB-231, MCF-7 (breast) and A549 (lung) tumor cell lines .
  • Results or Outcomes: The complexes were cytotoxic against the tested tumor cell lines, with IC50 values in the range of 1 to 17 µM .

properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBQXDAJQLKGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297474
Record name 2,1,3-Benzoxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzoxadiazole-5-methanamine

CAS RN

321330-19-2
Record name 2,1,3-Benzoxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321330-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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